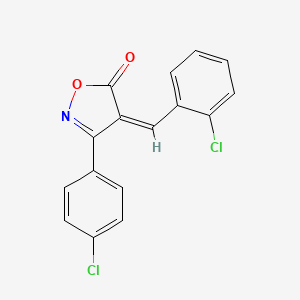
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, also known as Clomazone, is a herbicide commonly used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
作用机制
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is selective in its action, meaning it only targets certain plant species and does not affect non-target species.
Biochemical and Physiological Effects
Studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can have both acute and chronic effects on non-target organisms. Acute effects include irritation of the skin and eyes, while chronic effects include potential damage to the liver and kidneys. In addition, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been shown to have toxic effects on aquatic organisms, particularly fish.
实验室实验的优点和局限性
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a useful tool for researchers studying plant physiology and biochemistry. Its selective action allows researchers to study the effects of carotenoid biosynthesis on plant growth and development. However, its toxicity to non-target organisms means that caution must be taken when conducting experiments using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
未来方向
There are several areas of research that could benefit from further study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. One area is the development of new herbicides based on the structure of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. Another area is the study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone's potential as a treatment for medical conditions such as arthritis and asthma. Finally, more research is needed to fully understand the ecological impacts of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone use, particularly in aquatic ecosystems.
Conclusion
In conclusion, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a widely used herbicide with potential applications in medicine. Its selective action and effectiveness against a wide range of weed species make it a valuable tool for researchers studying plant physiology and biochemistry. However, its toxicity to non-target organisms means that caution must be taken when using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, and further research is needed to fully understand its ecological impacts.
合成方法
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to yield 4-chlorobenzaldoxime. The 4-chlorobenzaldoxime is then reacted with 4-chlorophenylacetic acid in the presence of a base to form the desired product, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
科学研究应用
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. In addition to its use in agriculture, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has also been studied for its potential use in treating certain medical conditions. For example, studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has anti-inflammatory properties and may be useful in treating conditions such as arthritis and asthma.
属性
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-5-10(6-8-12)15-13(16(20)21-19-15)9-11-3-1-2-4-14(11)18/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMTQMDOONLJH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
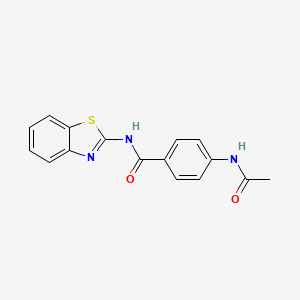
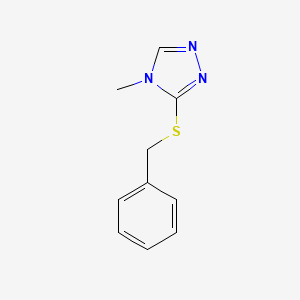
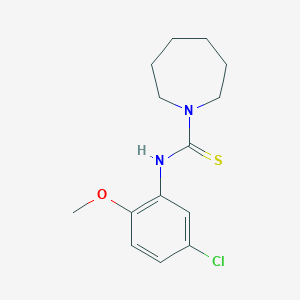
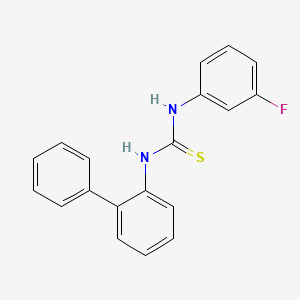
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)
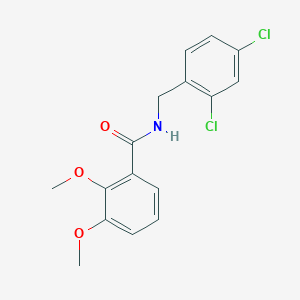
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
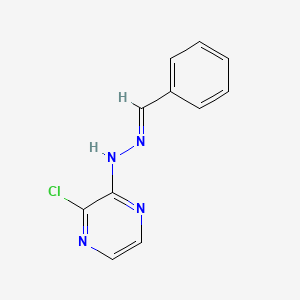
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)